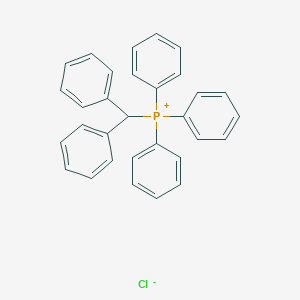

Benzhydryl triphenylphosphonium chloride

説明

Benzhydryl triphenylphosphonium chloride is a quaternary phosphonium salt with the molecular formula C31H26ClP. It is a white crystalline solid with a melting point of 197-198°C. This compound is known for its positive charge and lipophilic nature, which allows it to accumulate in mitochondria.

準備方法

Synthetic Routes and Reaction Conditions

Benzhydryl triphenylphosphonium chloride can be synthesized through a reaction between triphenylphosphine and benzhydryl chloride. The reaction typically yields the desired product as a white crystalline solid. The reaction conditions involve the use of an inert atmosphere and an appropriate solvent to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same reaction between triphenylphosphine and benzhydryl chloride. The process is optimized for yield and purity, often involving purification steps such as recrystallization.

化学反応の分析

Types of Reactions

Benzhydryl triphenylphosphonium chloride participates in four primary reaction types:

1.1 Wittig Reaction

The most prominent application involves deprotonation to form a phosphorus ylide, which reacts with aldehydes or ketones to generate alkenes. This reaction is stereospecific, often yielding trans-alkenes (e.g., trans-stilbene) 7 .

1.2 Substitution Reactions

The chloride ion can be displaced by nucleophiles (e.g., bromide, iodide) to form substituted phosphonium salts .

1.3 Oxidation

Under oxidative conditions (e.g., hydrogen peroxide), the compound converts to phosphine oxides.

1.4 Reduction

Strong reducing agents (e.g., LiAlH4) reduce the phosphonium salt to phosphines.

Common Reagents and Conditions

Reaction outcomes depend on reagents and conditions:

Major Products Formed

Key products from representative reactions include:

Reaction Mechanisms

4.1 Formation via SN2 Mechanism

The compound is synthesized through an SN2 reaction between triphenylphosphine and benzhydryl chloride. Triphenylphosphine acts as the nucleophile, displacing chloride from benzhydryl chloride :

4.2 Wittig Reaction Mechanism

- Ylide Formation : A strong base (e.g., NaOH) deprotonates the phosphonium salt, generating a ylide 13:

- Oxaphosphetane Formation : The ylide reacts with an aldehyde to form a four-membered oxaphosphetane intermediate 13.

- Alkene Formation : The intermediate collapses, releasing triphenylphosphine oxide and the alkene :

Kinetic Studies

A kinetic analysis of the SN2 synthesis reaction revealed:

- Second-Order Kinetics : The rate depends on the concentrations of both triphenylphosphine and benzhydryl chloride .

- Activation Energy : The reaction is exothermic (−ΔH), with optimal rates at 80–85°C .

- Solvent Effects : Polar aprotic solvents (e.g., chloroform) enhance reaction rates by stabilizing transition states .

科学的研究の応用

Organic Synthesis

BTPC serves as a key reagent in various synthetic pathways:

- Wittig Olefination : It is used to synthesize trans-stilbenes and cinnamates, which are important intermediates in organic chemistry .

- Platinum Complexes : BTPC is instrumental in the formation of platinum chloro-tetrazole complexes via azidation, which are valuable in catalysis and materials science .

- Inhibitors for Osteoarthritis : It has been utilized in developing achiral N-hydroxyformamide inhibitors targeting ADAM-TS4 and ADAM-TS5 enzymes, offering potential therapeutic benefits for osteoarthritis .

Materials Science

BTPC is also applied in the development of advanced materials:

- Fluoroelastomers : It acts as an accelerator in the curing systems of fluoroelastomers, enhancing their mechanical properties and thermal stability .

- Nanocomposites : BTPC is employed as a crosslinking agent in tube-like natural halloysite/fluoroelastomer nanocomposites, significantly improving their mechanical and thermal properties .

Case Study 1: Fluoroelastomer Curing

A study demonstrated that incorporating BTPC into fluoroelastomer formulations improved the curing efficiency and mechanical properties of the final product. The use of BTPC allowed for lower curing temperatures while achieving optimal crosslink density.

Case Study 2: Development of Platinum Complexes

Research on platinum chloro-tetrazole complexes showed that BTPC facilitated the synthesis process, resulting in complexes with enhanced catalytic activity. The reaction conditions were optimized to maximize yield and purity, showcasing BTPC's effectiveness as a reagent in complex formation.

Data Tables

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Wittig olefination, platinum complexes |

| Material Science | Curing agent for fluoroelastomers, nanocomposites |

作用機序

The mechanism by which Benzhydryl triphenylphosphonium chloride exerts its effects involves its accumulation in mitochondria due to its positive charge and lipophilic nature. Once inside the mitochondria, it acts as a protonophore, disrupting the proton gradient and inhibiting ATP synthesis. This leads to mitochondrial dysfunction and cell death.

類似化合物との比較

Similar Compounds

Triphenylphosphine: A common reagent in organic synthesis, used in similar applications but lacks the mitochondrial targeting ability.

Methyltriphenylphosphonium chloride: Similar in structure but with a methyl group instead of a diphenylmethyl group, used in organic synthesis.

Polymer-supported triphenylphosphine: Used in organic synthesis and offers advantages in terms of ease of separation and reuse.

Uniqueness

Benzhydryl triphenylphosphonium chloride is unique due to its ability to target mitochondria, making it valuable in studies related to mitochondrial function and potential therapeutic applications.

生物活性

Benzhydryl triphenylphosphonium chloride (BTPPC) is a quaternary ammonium compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, antiproliferative effects against cancer cells, and its role as a phase-transfer catalyst.

Chemical Structure and Properties

BTPPC is characterized by its triphenylphosphonium moiety attached to a benzhydryl group. The molecular formula is CHClP, and it typically appears as a white crystalline solid. It is soluble in water and alcohol but insoluble in acetone, which influences its application in various chemical reactions and biological assays.

Antimicrobial Activity

BTPPC exhibits significant antimicrobial activity against a range of bacterial and fungal strains. Studies have shown that it can inhibit the growth of pathogenic bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values reported below 0.125 mg/dm³ for some strains. The compound's mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death .

Table 1: Antimicrobial Efficacy of BTPPC

| Microorganism | MIC (mg/dm³) |

|---|---|

| Pseudomonas aeruginosa | < 0.125 |

| Acinetobacter baumannii | 0.5 |

| Staphylococcus aureus | 0.25 |

Antiproliferative Effects

Research has indicated that BTPPC possesses antiproliferative properties against various human cancer cell lines. For instance, studies demonstrated that BTPPC can inhibit the proliferation of MCF-7 breast cancer cells at concentrations as low as 250 nM, while exhibiting significantly lower toxicity towards non-malignant cells. This selective cytotoxicity suggests potential therapeutic applications in cancer treatment .

Case Study: MCF-7 Cell Line

In a controlled study, MCF-7 cells were treated with varying concentrations of BTPPC:

- Concentration : 250 nM

- Effect : Significant reduction in cell viability compared to untreated controls.

The biological activity of BTPPC can be attributed to its ability to disrupt mitochondrial function in cancer cells. The compound's triphenylphosphonium cation facilitates selective accumulation within mitochondria due to the negative mitochondrial membrane potential. This accumulation leads to mitochondrial dysfunction, resulting in apoptosis or programmed cell death .

Phase-Transfer Catalyst

In addition to its biological activities, BTPPC serves as an effective phase-transfer catalyst in organic synthesis. It facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields in various chemical transformations. This property is particularly valuable in synthesizing pharmaceutical compounds and other organic materials .

特性

IUPAC Name |

benzhydryl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26P.ClH/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30;/h1-25,31H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMDZVYQEANDCP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934652 | |

| Record name | (Diphenylmethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-43-4 | |

| Record name | Phosphonium, (diphenylmethyl)triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Diphenylmethyl)triphenylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Diphenylmethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (diphenylmethyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。